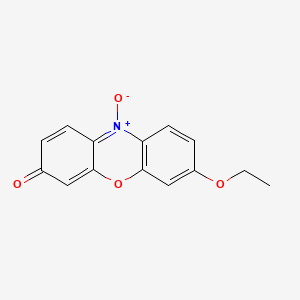

7-Ethoxyresorufin N-Oxide

Description

Role as a Standard Fluorometric Substrate and Enzyme Inhibitor

7-Ethoxyresorufin (B15458) serves a dual role in enzymatic studies, acting as both a fluorometric substrate and a competitive inhibitor for certain enzymes. medchemexpress.com Its primary application is as a fluorogenic substrate for cytochrome P450 enzymes, particularly CYP1A1. caymanchem.comselleckchem.com The O-deethylation of 7-ethoxyresorufin by CYP1A1 produces resorufin (B1680543), a compound with strong fluorescence that can be easily quantified. caymanchem.com This reaction provides a direct measure of the enzyme's catalytic activity. The EROD assay is a highly sensitive method used to determine the activity of CYP1A-dependent mono-oxygenase. oceanbestpractices.org

Beyond its role as a substrate, 7-ethoxyresorufin also exhibits inhibitory properties. It is a competitive inhibitor of cytochrome P450, with a notable inhibitory effect on CYP1A1, having an IC50 of 0.1 µM. medchemexpress.comcaymanchem.com Additionally, it has been shown to inhibit neuronal nitric oxide synthase (nNOS) noncompetitively, with a Ki of 0.76 µM. caymanchem.com This inhibitory action extends to nitric oxide (NO)-mediated responses. nih.gov The compound's ability to act as both a substrate and an inhibitor makes it a versatile tool for probing the active sites and mechanisms of these important enzyme systems.

Interactive Table: Properties of 7-Ethoxyresorufin

| Property | Value | Source |

| Molecular Weight | 241.24 g/mol | rndsystems.com |

| Formula | C₁₄H₁₁NO₃ | rndsystems.com |

| Purity | ≥99% | rndsystems.com |

| CAS Number | 5725-91-7 | rndsystems.com |

| Solubility | Soluble to 1 mM in DMSO with gentle warming | rndsystems.com |

| Storage | Store at -20°C | rndsystems.com |

Historical Context of 7-Ethoxyresorufin in Xenobiotic Metabolism Studies

The use of 7-ethoxyresorufin in xenobiotic metabolism studies has a well-established history, with the EROD assay becoming a benchmark for assessing the induction of CYP1A enzymes by foreign compounds. gov.scot Historically, the induction of these enzymes has been recognized as a biomarker for exposure to certain classes of environmental contaminants, including polycyclic aromatic hydrocarbons (PAHs), planar polychlorinated biphenyls (PCBs), and dioxins. gov.scotoup.comcefas.co.uk

Early studies focused on characterizing the EROD assay and its specificity for CYP1A1. Research conducted on liver microsomes from various species, including fish and rats, demonstrated a strong correlation between exposure to inducing agents and increased EROD activity. oup.commetu.edu.tr For instance, studies on fish from contaminated sites showed markedly induced EROD activity, highlighting its utility in environmental monitoring. oup.com Furthermore, research in the 1980s on human liver samples revealed that cigarette smoking significantly elevates EROD activity, indicating the induction of a specific form of cytochrome P-450. nih.govscispace.com This body of work solidified the EROD assay as a sensitive and reliable tool for investigating the impact of xenobiotics on metabolic pathways. The lung, being a primary site for xenobiotic metabolism, has also been a focus of such studies. nih.gov

Overview of Key Enzyme Systems Modulated by 7-Ethoxyresorufin

7-Ethoxyresorufin primarily interacts with and is modulated by the cytochrome P450 superfamily of enzymes. glpbio.com These enzymes are central to the metabolism of a wide array of foreign compounds (xenobiotics) and endogenous molecules.

Cytochrome P450 1A1 (CYP1A1): This is the most significant enzyme system associated with 7-ethoxyresorufin. 7-Ethoxyresorufin is a highly specific substrate for CYP1A1, and the EROD assay is the standard method for measuring its activity. caymanchem.comglpbio.com The induction of CYP1A1 by xenobiotics is a key area of study where 7-ethoxyresorufin is employed. metu.edu.trplos.org

Cytochrome P450 1A2 (CYP1A2): While 7-ethoxyresorufin is primarily a substrate for CYP1A1, it is also metabolized by CYP1A2, although to a lesser extent. Studies often use 7-ethoxyresorufin in conjunction with other substrates to differentiate between the activities of CYP1A1 and CYP1A2. nricm.edu.tw

Other Cytochrome P450 Isoforms: Research has also explored the interaction of 7-ethoxyresorufin with other CYP isoforms, though its specificity is highest for the CYP1A subfamily. nricm.edu.tw

Nitric Oxide Synthase (NOS): 7-Ethoxyresorufin has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS). caymanchem.com It can also inhibit responses mediated by nitric oxide (NO), suggesting an interaction with the NO signaling pathway. nih.gov

Glutathione (B108866) S-Transferases (GSTs): While not a direct substrate or potent inhibitor, the metabolic pathways involving CYP1A can influence subsequent phase II reactions catalyzed by enzymes like glutathione S-transferases. The metabolic activation of procarcinogens by CYP1A1 can lead to products that are then detoxified by GSTs. metu.edu.tr

Interactive Table: Enzyme Systems and their Interaction with 7-Ethoxyresorufin

| Enzyme System | Interaction with 7-Ethoxyresorufin | Key Research Findings | Source |

| Cytochrome P450 1A1 (CYP1A1) | Substrate and Competitive Inhibitor | Highly specific substrate for EROD assay; IC50 = 0.1 µM. | caymanchem.comglpbio.com |

| Cytochrome P450 1A2 (CYP1A2) | Substrate | Metabolized, but to a lesser extent than by CYP1A1. | nricm.edu.tw |

| Neuronal Nitric Oxide Synthase (nNOS) | Noncompetitive Inhibitor | Ki = 0.76 µM. | caymanchem.com |

| Nitric Oxide (NO) Signaling Pathway | Inhibitor | Inhibits NO-mediated responses. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-10-oxidophenoxazin-10-ium-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-2-18-10-4-6-12-14(8-10)19-13-7-9(16)3-5-11(13)15(12)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPCTJAXIHCATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747744 | |

| Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-80-4 | |

| Record name | 7-Ethoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Cytochrome P450 Enzyme Interactions

Elucidation of Cytochrome P450 Isoform Specificity

7-Ethoxyresorufin (B15458) is a well-established compound in the study of cytochrome P450 (CYP) enzymes, a superfamily crucial for metabolizing a wide array of foreign chemicals and endogenous substances. nih.gov Its interactions are not uniform across all CYP isoforms; instead, it demonstrates marked specificity, which has been extensively investigated to characterize the function of individual enzymes.

Research consistently identifies 7-Ethoxyresorufin as a compound with particular specificity for Cytochrome P450 1A1 (CYP1A1). targetmol.commedchemexpress.comcaymanchem.com It functions as both a high-affinity fluorometric substrate and a competitive inhibitor for this specific isoform. targetmol.commedchemexpress.comcaymanchem.combertin-bioreagent.com This pronounced selectivity is the foundation of the widely used 7-ethoxyresorufin-O-deethylase (EROD) assay, a sensitive and accurate method employed to measure CYP1A1 activity and induction. researchgate.netprotocols.io The induction of CYP1A1 by planar toxic compounds, such as certain polycyclic aromatic hydrocarbons, is often quantified by measuring the rate of resorufin (B1680543) production from 7-ethoxyresorufin. nih.govprotocols.io While 7-ethoxyresorufin is a selective probe for CYP1A1 in liver microsomes induced by compounds like 3-methylcholanthrene, its selectivity may be lower in untreated liver microsomes where other enzymes can contribute to its metabolism. bohrium.comnih.gov

While its primary interaction is with CYP1A1, 7-ethoxyresorufin also serves as a substrate for other members of the CYP1 family, including CYP1A2 and CYP1B1. nih.govbioivt.com However, the efficiency of its metabolism varies significantly among these isoforms. Studies using cDNA-expressed human enzymes have shown that human CYP1A1 is approximately 2.8 times more active in metabolizing 7-ethoxyresorufin compared to human CYP1A2. nih.gov In rat enzymes, the difference is even more pronounced, with recombinant rat CYP1A1 being about 59 times more active than rat CYP1A2. nih.gov

CYP1B1 also metabolizes 7-ethoxyresorufin, with some studies indicating that its activity is 30-40% of the rate observed with CYP1A1. acs.org The kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), highlight these differences in substrate processing among the isoforms. For instance, the intrinsic clearance (Vmax/Km) for 7-ethoxyresorufin O-deethylation is highest for CYP1A1, followed by CYP1B1 and then CYP1A2, confirming the preferential, though not exclusive, interaction with CYP1A1. jfda-online.com Information regarding significant interactions with CYP2A5 is less prominent in the literature compared to the CYP1 family isoforms.

| Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Intrinsic Clearance (Clint, mL/min/nmol P450) |

|---|---|---|---|

| CYP1A1 | 1.80 ± 0.67 | 59.4 ± 10.2 | 33 |

| CYP1A2 | 0.82 ± 0.17 | 10.9 ± 0.9 | 12 |

| CYP1B1 | 0.39 ± 0.05 | 11.7 ± 0.8 | 30 |

Data derived from jfda-online.com.

Mode of Enzyme Interaction: Substrate and Competitive Inhibition

7-Ethoxyresorufin engages with Cytochrome P450 enzymes through a dual mechanism, acting as both a substrate for enzymatic reaction and as a competitive inhibitor that can block the processing of other molecules.

7-Ethoxyresorufin is classified as a fluorogenic probe. nih.gov In the presence of a competent CYP enzyme, particularly CYP1A1, and a necessary cofactor like NADPH, it undergoes an O-deethylation reaction. medchemexpress.comprotocols.io This enzymatic process cleaves the ethyl group from the molecule, yielding the highly fluorescent product, resorufin. caymanchem.comresearchgate.net The production of resorufin can be monitored in real-time using spectrofluorometry, typically with an excitation wavelength around 530-560 nm and an emission wavelength around 580-585 nm. nih.govresearchgate.net This conversion from a weakly fluorescent substrate to a brightly fluorescent product forms the basis of a continuous and sensitive assay for enzyme activity. nih.govnih.gov The high extinction coefficient of resorufin also allows for its detection by visible spectrophotometry. nih.gov

In addition to being a substrate, 7-ethoxyresorufin acts as a competitive inhibitor of CYP enzymes, most notably CYP1A1. targetmol.commedchemexpress.comcaymanchem.comnih.gov Competitive inhibition occurs when the inhibitor molecule resembles the normal substrate and binds to the enzyme's active site, thereby preventing the actual substrate from binding. wikipedia.orgmdpi.com In this capacity, 7-ethoxyresorufin competes with other potential substrates for access to the catalytic site of the P450 enzyme. nih.gov The inhibitory potency of 7-ethoxyresorufin against CYP1A1 is significant, with a reported IC50 value of 0.1 µM. caymanchem.combertin-bioreagent.com This dual role as both substrate and inhibitor means that at high concentrations, 7-ethoxyresorufin can impede the metabolism of other compounds processed by the same enzyme.

| Target Enzyme | Inhibition Type | IC50 | Ki |

|---|---|---|---|

| CYP1A1 | Competitive | 0.1 µM | Not specified |

| nNOS (neuronal Nitric Oxide Synthase) | Noncompetitive | Not specified | 0.76 µM |

Data derived from caymanchem.combertin-bioreagent.com.

Structural and Computational Approaches to CYP1A1 Binding

To understand the molecular basis for the specificity of 7-ethoxyresorufin, structural and computational modeling techniques have been employed. nih.gov Although a crystal structure of CYP1A1 in complex with 7-ethoxyresorufin is not available, methods like molecular docking and molecular dynamics (MD) simulations have provided valuable insights into its binding within the enzyme's active site. nih.govresearchgate.net

These studies predict the orientation of 7-ethoxyresorufin within the catalytic pocket of CYP1A1. researchgate.net The binding is influenced by interactions with specific amino acid residues in the substrate recognition sites (SRSs). nih.gov Computational analyses have also highlighted the crucial role of water molecules within the active site, which can form hydrogen bond networks that influence the recognition and proper positioning of 7-ethoxyresorufin for catalysis. nih.govresearchgate.net For instance, simulations have suggested that water molecules are necessary for the recognition of 7-ethoxyresorufin by CYP1A2, creating a hydrogen bond network that differs from that observed with inhibitors like α-naphthoflavone. nih.govresearchgate.net These computational approaches help explain how even subtle changes in the enzyme's structure, such as single amino acid polymorphisms, can alter substrate binding and catalytic activity. nih.gov

Active Site Analysis and Substrate Docking Simulations

Computational methods such as homology modeling and molecular docking simulations have been instrumental in elucidating the interaction between 7-ethoxyresorufin and the active site of Cytochrome P450 (CYP) enzymes. Homology models of human CYP1A1, often built using the crystal structures of related enzymes like CYP1A2 or CYP2C5, provide a structural framework for these investigations. nih.gov Docking studies with these models have successfully identified potential active-site residues involved in the binding of 7-ethoxyresorufin. nih.gov

These simulations aim to predict the most favorable binding orientation, or "pose," of the substrate within the enzyme's catalytic pocket. For 7-ethoxyresorufin, a productive binding orientation places the ethoxy group in close proximity to the heme iron, facilitating the O-deethylation reaction. researchgate.net The planar portion of the resorufin molecule is typically superimposed within the active site, while the flexible alkoxy chain is accommodated in a space near the heme. researchgate.net

Molecular dynamics (MD) simulations further refine these static models by introducing movement, allowing researchers to study the dynamic behavior of the substrate within the active site over time. nih.govresearchgate.net Studies on CYP1A2 have revealed that water molecules within the active site can play a crucial role, affecting the hydrogen bond networks that influence substrate-enzyme interactions. nih.gov Interestingly, these simulations suggested that while water molecules were necessary for the recognition of 7-ethoxyresorufin, they were not required for the recognition of other ligands like α-naphthoflavone. nih.gov

Identification of Key Residues in Enzyme-Substrate Interaction

Through a combination of molecular modeling and site-directed mutagenesis, researchers have identified several key amino acid residues that are critical for the binding and metabolism of 7-ethoxyresorufin. These residues are often located within the Substrate Recognition Sites (SRS) of the enzyme. nih.gov

For CYP1A1, docking studies have highlighted the importance of aromatic interactions over hydrogen bonding in achieving a catalytically favorable orientation for 7-ethoxyresorufin. nih.gov Mutagenesis studies targeting specific residues have confirmed these findings. For instance, mutations of residues such as S122, F123, F224, A317, T321, and I386 in CYP1A1 were shown to affect the binding and turnover of 7-ethoxyresorufin. nih.gov

A particularly crucial residue is at position 382 (Val382 in CYP1A1 and Leu382 in CYP1A2). This residue is believed to interact directly with the alkoxy chain of resorufin derivatives. researchgate.net Reciprocal mutations at this position in CYP1A1 and CYP1A2 have been shown to shift substrate specificity, confirming the residue's importance in discriminating between different alkoxyresorufin substrates. nih.gov For example, the valine residue in CYP1A1 is associated with higher ethoxyresorufin metabolism, while the leucine (B10760876) at the same position in CYP1A2 favors methoxyresorufin metabolism. researchgate.net

Table 1: Key Amino Acid Residues in CYP1A Subfamily Interacting with 7-Ethoxyresorufin

| Enzyme | Residue Position | Wild-Type Residue | Role in Interaction | Citation |

| CYP1A1 | 122 | Serine (S) | Affects binding and turnover. S122T mutation increased activity. | nih.gov, nih.gov |

| CYP1A1 | 123 | Phenylalanine (F) | Important for aromatic interactions with the substrate. | nih.gov |

| CYP1A1 | 224 | Phenylalanine (F) | Contributes to favorable orientation through aromatic interactions. | nih.gov |

| CYP1A1 | 317 | Alanine (A) | Involved in substrate binding and turnover. | nih.gov |

| CYP1A1 | 321 | Threonine (T) | Affects substrate binding and catalytic activity. | nih.gov |

| CYP1A1/CYP1A2 | 382 | Valine (V) / Leucine (L) | Critical for substrate specificity; interacts with the alkoxy chain. | researchgate.net, nih.gov |

| CYP1A2 | 186 | Phenylalanine (F) | A peripheral mutation (F186L) altered protein flexibility and substrate binding. | nih.gov |

Induction and Regulation of Cytochrome P450 Activity by Exogenous Agents

The catalytic activity of CYP enzymes, often measured as 7-ethoxyresorufin-O-deethylase (EROD) activity, is highly responsive to external chemical signals. usgs.gov This induction is a key adaptive mechanism allowing organisms to metabolize foreign compounds (xenobiotics).

Effects of Aromatic Hydrocarbons and Environmental Inducers

Polycyclic aromatic hydrocarbons (PAHs) and related planar halogenated aromatic hydrocarbons are potent inducers of the CYP1A subfamily. usgs.gov The induction process is mediated by the aryl hydrocarbon receptor (AhR), a cytosolic transcription factor. usgs.govnih.gov When an inducer like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) binds to the AhR, the complex translocates to the nucleus, leading to the increased transcription of CYP1A genes. usgs.gov This results in higher levels of CYP1A1 protein and, consequently, elevated EROD activity. nih.govnih.gov

The EROD assay is a well-established and highly sensitive biomarker for assessing exposure to these environmental contaminants in various biological systems, from fish to human cell lines. usgs.govusgs.gov Numerous studies have demonstrated a dose-dependent increase in EROD activity in cells exposed to compounds like TCDD, polychlorinated biphenyls (PCBs), and benzo[a]pyrene. oup.comresearchgate.netnih.gov However, at very high concentrations of the inducer, a decrease in EROD activity can be observed, which may be due to competitive inhibition of the enzyme by the inducer molecule itself. nih.gov Oxygenated PAHs (oxy-PAHs) have also been shown to induce CYP1A1 gene expression, although some can simultaneously act as inhibitors of EROD activity. nih.gov

Modulation by Pharmaceutical Compounds and Natural Products

CYP enzyme activity can be modulated by a wide array of pharmaceutical compounds and natural products. nih.gov This modulation can involve induction, inhibition, or a combination of both, leading to significant drug-drug or herb-drug interactions.

Some pharmaceuticals have been shown to inhibit basal EROD activity at sublethal concentrations in fish hepatocytes, raising concerns about their environmental impact. researchgate.net In contrast, other compounds can act as inducers. For example, the natural flavonoid quercetin (B1663063) has been observed to increase P450 1A1 enzyme activity in human breast cancer cells. mdpi.com Conversely, another flavonoid, kaempferol, was found to inhibit TCDD-induced CYP1A1 transcription. mdpi.com

Many natural products found in herbal supplements and foods have the potential to modulate CYP activity. nih.gov For instance, α-naphthoflavone is a known inhibitor of both CYP1A1 and CYP1A2, and its presence reduces EROD activity in a concentration-dependent manner. mdpi.com The complexity of these interactions is significant, as a single herbal extract can contain multiple compounds that may act as inducers, inhibitors, or both. researchgate.net

Table 2: Examples of Exogenous Agents Modulating EROD Activity

| Agent Type | Agent Name | Effect on EROD Activity | Mechanism | Citation |

| Environmental Inducer | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Potent Induction | AhR-mediated transcriptional activation | nih.gov, nih.gov |

| Environmental Inducer | Polychlorinated Biphenyls (e.g., PCB 126) | Induction | AhR-mediated transcriptional activation | oup.com, nih.gov |

| Natural Product | α-Naphthoflavone | Inhibition | Competitive inhibitor of CYP1A enzymes | mdpi.com |

| Natural Product | Quercetin | Induction | Increased CYP1A1 mRNA and enzyme activity | mdpi.com |

| Natural Product | Kaempferol | Inhibition | Inhibited TCDD-induced CYP1A1 transcription | mdpi.com |

| Pharmaceutical | Diclofenac | Inhibition | Inhibition of basal activity in fish hepatocytes | researchgate.net |

| Pharmaceutical | Carbamazepine | Inhibition | Inhibition of basal activity in fish hepatocytes | researchgate.net |

Influence of Inflammatory Mediators (e.g., Lipopolysaccharide, Interferon-gamma)

Inflammatory and infectious processes are known to suppress the expression and activity of various CYP enzymes. This downregulation is mediated by inflammatory cytokines and other signaling molecules.

Lipopolysaccharide (LPS), a component of bacterial cell walls and a potent inflammatory stimulus, has been shown to downregulate CYP1A1 and CYP1A2 activity in brain astrocytes. nih.gov This effect can be prevented by the stimulation of β-adrenergic receptors through a cyclic AMP (cAMP) dependent pathway, suggesting a complex regulatory interplay between inflammatory and anti-inflammatory signaling. nih.gov

Interferon-gamma (IFN-γ), a key cytokine in the immune response, also downregulates hepatic P450 levels and catalytic activities. nih.gov Studies in rats have shown that IFN-γ administration decreases the activities of several specific P450 isoforms. nih.govnih.gov One proposed mechanism for this suppression involves the production of nitric oxide (NO). medchemexpress.com Research suggests that NO can inhibit CYP1A activity, and the use of NO synthase inhibitors can sometimes prevent the inflammatory downregulation of EROD activity. medchemexpress.com This indicates that NO may act as an intermediary in the suppression of CYP enzymes during an inflammatory response.

Mechanistic Investigations of Nitric Oxide Synthase Interactions

Inhibition of Nitric Oxide Synthase (NOS) Activity by 7-Ethoxyresorufin (B15458)

7-Ethoxyresorufin is recognized for its inhibitory effects on nitric oxide (NO) synthesis through the uncoupling of neuronal nitric oxide synthase (nNOS). labcompare.com This interaction leads to a reduction in the enzyme's capacity to produce NO. The inhibition of NO-mediated responses by 7-ethoxyresorufin has been observed in various experimental models, including rat and rabbit aortic rings. nih.gov

Research has highlighted that 7-ethoxyresorufin demonstrates a notable specificity as a substrate for neuronal nitric oxide synthase (nNOS), also known as NOS1. scbt.com Its molecular structure facilitates distinct interactions within the active site of nNOS, which in turn influences the enzyme's catalytic activity and electron transfer processes. scbt.com This specificity may lead to targeted regulatory effects on nitric oxide signaling pathways. scbt.com

7-Ethoxyresorufin acts as a noncompetitive inhibitor of nNOS concerning its substrate, L-arginine. researchgate.netcaymanchem.com This means that the inhibitory action of 7-ethoxyresorufin is not overcome by increasing the concentration of L-arginine. The inhibition constant (Ki) for this interaction has been determined to be 0.76 ± 0.06 µM. labcompare.comresearchgate.net This noncompetitive mechanism underscores a mode of inhibition where 7-ethoxyresorufin does not directly compete with L-arginine for the same binding site on the enzyme.

Table 1: Inhibition of Neuronal Nitric Oxide Synthase by 7-Ethoxyresorufin

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Type | Noncompetitive with respect to L-Arginine | researchgate.netcaymanchem.com |

| Inhibition Constant (Ki) | 0.76 ± 0.06 µM | labcompare.comresearchgate.net |

Molecular Mechanisms of NOS Uncoupling and Electron Shunting

7-Ethoxyresorufin induces the uncoupling of nNOS, a process that disrupts the normal flow of electrons within the enzyme. researchgate.net Instead of being utilized for the synthesis of nitric oxide from L-arginine, the electrons are shunted away, leading to a decrease in NO production. researchgate.net

The interaction of 7-ethoxyresorufin with nNOS leads to an increase in the oxidation of NADPH. researchgate.netresearchgate.net This occurs because nNOS catalyzes the reduction of 7-ethoxyresorufin at the expense of NADPH. researchgate.net The binding affinity of 7-ethoxyresorufin to nNOS, represented by the Michaelis constant (Km), is 0.68 ± 0.07 µM, as determined from the nNOS-dependent NADPH oxidation in the absence of L-arginine. researchgate.netresearchgate.net The decrease in NO formation is inversely correlated with this increase in NADPH oxidation. researchgate.netresearchgate.net

Nitric oxide synthases are composed of two primary domains: a C-terminal reductase domain and an N-terminal oxygenase domain. wikipedia.orgguidetopharmacology.org The reductase domain, which contains binding sites for FAD and NADPH, is responsible for transferring electrons from NADPH via FMN to the oxygenase domain. wikipedia.orgproteopedia.org The oxygenase domain contains the heme group and the binding site for the substrate L-arginine, where the synthesis of NO occurs. wikipedia.orgproteopedia.org

Table 2: Effect of Various Inhibitors on nNOS-Dependent 7-Ethoxyresorufin Reduction

| Inhibitor | Target | Effect on 7-ER Reduction | Reference |

|---|---|---|---|

| Diphenyleneiodonium chloride (100 µM) | Flavoprotein (Reductase Domain) | Completely Inhibited | researchgate.net |

| Nitro-L-arginine (1 mM) | nNOS (Oxygenase Domain) | No Effect | researchgate.net |

| N(G)-nitro-L-arginine methyl ester (1 mM) | nNOS (Oxygenase Domain) | No Effect | researchgate.net |

| Phenylisocyanide (0.1 mM) | Heme Iron (Oxygenase Domain) | No Effect | researchgate.net |

Impact on Nitric Oxide-Mediated Physiological Responses

The inhibition of NOS activity by 7-ethoxyresorufin has direct consequences on physiological processes that are mediated by nitric oxide. For instance, it has been shown to inhibit NO-mediated vasodilation. researchgate.net In studies using rat aortic rings, 7-ethoxyresorufin reduced the relaxant effects of acetylcholine (B1216132) and nitric oxide itself. nih.govmedchemexpress.com This inhibitory action is thought to be, at least in part, due to the generation of superoxide (B77818) radicals, which can quench NO. nih.gov The impact of 7-ethoxyresorufin on these responses highlights its role as a tool for investigating the physiological and pathophysiological roles of nitric oxide. caymanchem.comresearchgate.net

Effects on Vasodilatory Mechanisms

7-Ethoxyresorufin exerts significant inhibitory effects on vasodilation, impacting pathways dependent on both endothelium-derived nitric oxide (NO) and exogenous NO donors.

In studies using rat and rabbit aortic rings, 7-ER at a concentration of 2 µM was shown to inhibit endothelium-dependent relaxations induced by acetylcholine. nih.gov The same concentration also impeded the relaxant effects of directly applied NO in endothelium-denuded preparations. nih.govmedchemexpress.com This dual inhibition points to a mechanism that interferes with both the generation or action of endogenous NO and the signaling cascade of exogenous NO.

The compound's effects are not uniform across all vasodilators or vascular beds. For instance, relaxant responses to the NO donors sodium nitroprusside (SNP) and glyceryl trinitrate (GTN) were inhibited by 7-ER in rat aortic rings but not in rabbit aortic rings. nih.gov However, relaxations induced by papaverine (B1678415) and 8-bromo-cyclic GMP were unaffected, suggesting the interference occurs upstream of soluble guanylate cyclase (sGC) activation and protein kinase G. nih.gov

Further research has implicated 7-ER in the modulation of the endothelium-derived hyperpolarizing factor (EDHF) pathway. In some vascular beds, such as the rat mesenteric vascular bed, the vasodilation resistant to NOS and cyclooxygenase inhibitors is blunted by 7-ER, suggesting an interaction with the CYP-dependent metabolic pathway that produces EDHF. oup.com Specifically, its inhibitory action on CYP1A isozymes is thought to be responsible for this effect. oup.comphysiology.org This is supported by the observation that 7-ER had no effect on vasodilation mediated by the NO donor nitroprusside or K+ channel activators in the same preparation. oup.com

Table 1: Effect of 7-Ethoxyresorufin (7-ER) on Vasorelaxation in Aortic Rings

| Preparation | Vasodilator | 7-ER Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Rat Aortic Rings (Endothelium-Intact) | Acetylcholine (0.01-10 µM) | 2 µM | Inhibited relaxation | nih.govmedchemexpress.com |

| Rat Aortic Rings (Endothelium-Denuded) | Nitric Oxide (NO) (0.3-10 µM) | 2 µM | Inhibited relaxation | nih.govmedchemexpress.com |

| Rat Aortic Rings (Endothelium-Denuded) | Sodium Nitroprusside (SNP) | 2 µM | Inhibited relaxation | nih.gov |

| Rat Aortic Rings (Endothelium-Denuded) | Glyceryl Trinitrate (GTN) | 2 µM | Inhibited relaxation | nih.gov |

| Rabbit Aortic Rings (Endothelium-Denuded) | Sodium Nitroprusside (SNP) | 2 µM | No inhibition | nih.gov |

| Rabbit Aortic Rings (Endothelium-Denuded) | Glyceryl Trinitrate (GTN) | 2 µM | No inhibition | nih.gov |

| Rat Aortic Rings | Papaverine | 2 µM | No effect | nih.gov |

| Rat Aortic Rings | 8-bromo-cyclic GMP | 2 µM | No effect | nih.gov |

Generation of Superoxide Radicals and Oxidative Stress Pathways

A primary mechanism by which 7-Ethoxyresorufin inhibits NO-mediated responses is through the generation of superoxide radicals (O₂⁻). nih.gov This production of reactive oxygen species (ROS) leads to oxidative stress, which can directly inactivate NO, thereby reducing its bioavailability and preventing vasodilation.

The most compelling evidence for this mechanism comes from experiments involving superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. In studies on rat aortic rings, the inhibitory effect of 7-ER on NO-induced relaxations was reversed by the addition of SOD (100 U/ml). nih.gov Similarly, in rat anococcygeus muscles, SOD restored relaxations to both NO and nitrergic nerve stimulation that had been inhibited by 7-ER. nih.gov This restoration of function by an enzyme that specifically scavenges superoxide strongly indicates that superoxide generation is the key intermediary in 7-ER's antagonism of NO-dependent relaxation. nih.gov

However, the same study noted that SOD did not restore relaxations induced by acetylcholine, SNP, or GTN in aortic rings, suggesting that an additional, superoxide-independent mechanism may be involved in these specific cases. nih.gov The metabolism of 7-ER by enzymes like cytochrome P450 can lead to redox cycling, a process known to generate ROS. caymanchem.com This uncoupling of enzymatic activity contributes to cellular oxidative stress. funakoshi.co.jpnih.gov Studies in adult zebrafish have also shown that exposure to certain compounds can alter 7-Ethoxyresorufin-O-deethylase (EROD) activity, which is linked to oxidative stress and DNA damage. nih.gov

Table 2: Effect of Superoxide Dismutase (SOD) on 7-ER-Inhibited Relaxation

| Tissue | Relaxant Agent | Effect of 7-ER (2µM) | Effect of SOD (100 U/ml) after 7-ER | Reference |

|---|---|---|---|---|

| Rat Aortic Rings | Nitric Oxide (NO) | Inhibition | Relaxation restored | nih.gov |

| Rat Anococcygeus Muscle | Nitric Oxide (NO) | Inhibition | Relaxation restored | nih.gov |

| Rat Anococcygeus Muscle | Nitrergic Nerve Stimulation | Partial Inhibition (at 10µM 7-ER) | Relaxation restored | nih.gov |

| Rat Aortic Rings | Acetylcholine | Inhibition | Relaxation not restored | nih.gov |

| Rat Aortic Rings | Glyceryl Trinitrate (GTN) | Inhibition | Relaxation not restored | nih.gov |

Role of Other NADPH-Dependent Reductase Pathways

While 7-Ethoxyresorufin is a well-known substrate for CYP1A1, its effects on vascular tone and NO signaling are not exclusively mediated by this enzyme. oup.com Other NADPH-dependent reductase pathways play a crucial role. 7-ER is a noncompetitive inhibitor of neuronal nitric oxide synthase (nNOS) with a Ki value of 0.76 µM. caymanchem.combertin-bioreagent.com Research has shown that nNOS itself can catalyze the reduction of 7-ER at the expense of NADPH. caymanchem.com

The primary enzyme responsible for transferring electrons from NADPH to cytochromes P450 is NADPH-cytochrome P450 reductase (CPR). nih.govebm-journal.org This enzyme is essential for CYP-mediated metabolism, and its activity can influence the rate of 7-ER deethylation. nih.gov Some studies suggest that the inhibitory actions of 7-ER on vasodilation are not due to its effect on CYP1A1 but rather on a different NADPH-dependent reductase pathway. cas.cz

Investigations into the metabolism of various NO-donating compounds have also highlighted the role of other reductases. In one study, the enzyme diaphorase, in the presence of NADPH, was able to convert glycerol (B35011) trinitrate (GTN) to NO, and this conversion was inhibited by 7-ethoxyresorufin. cas.cz This suggests that 7-ER can inhibit other NADPH-dependent flavoprotein oxidoreductases beyond the canonical P450 system, broadening its range of mechanistic interactions. cas.cz

Table 3: Summary of 7-Ethoxyresorufin Interactions with Reductase Pathways

| Enzyme/Pathway | Interaction with 7-Ethoxyresorufin | Finding | Reference |

|---|---|---|---|

| Neuronal Nitric Oxide Synthase (nNOS) | Noncompetitive inhibitor | Ki = 0.76 µM | caymanchem.combertin-bioreagent.com |

| NADPH-Cytochrome P450 Reductase (CPR) | Substrate metabolism | CPR facilitates electron transfer for 7-ER metabolism by CYP1A1. | nih.govebm-journal.org |

| Diaphorase (NAD(P)H-dependent) | Inhibitor | Inhibited diaphorase-catalyzed conversion of GTN to NO. | cas.cz |

| Endothelium-Derived Hyperpolarizing Factor (EDHF) Pathway | Inhibitor | Inhibits CYP1A-mediated EDHF vasodilation in certain vascular beds. | oup.comphysiology.org |

Advanced Methodologies for Enzymatic Activity Assessment Utilizing 7 Ethoxyresorufin

Ethoxyresorufin O-Deethylase (EROD) Assay Development and Refinement

The EROD assay, first developed by Burke and Mayer in 1974, is lauded for its simplicity, sensitivity, and high specificity for CYP1A. oceanbestpractices.org Continuous refinement of the assay has focused on improving its accuracy, throughput, and applicability across various biological models.

The fluorometric method is the most common approach for EROD analysis due to its high sensitivity. sci-hub.se It relies on detecting the fluorescence of the product, resorufin (B1680543). oceanbestpractices.org The assay is initiated by adding NADPH to a reaction mixture containing the biological sample (e.g., liver microsomes), buffer, and the substrate, 7-ethoxyresorufin (B15458). oceanbestpractices.org The CYP1A enzyme present in the sample catalyzes the O-deethylation of 7-ethoxyresorufin, producing resorufin, whose increasing fluorescence is monitored over time. oceanbestpractices.orgwhoi.edu

Optimization is critical for reliable results. This includes:

Wavelength Selection: Careful selection of excitation and emission wavelengths is crucial to maximize the signal from resorufin while minimizing interference from the 7-ethoxyresorufin substrate. nih.govresearchgate.net Studies have shown that an excitation wavelength of 560 nm is optimal for detecting resorufin, as it corresponds to 86% of its maximum excitation but only 37% for the substrate, thereby improving discrimination between the two compounds. nih.govresearchgate.net Commonly used wavelengths are around 535-571 nm for excitation and 580-585 nm for emission. oceanbestpractices.orgnih.gov

Substrate and Cofactor Concentration: The concentrations of 7-ethoxyresorufin and the cofactor NADPH must be optimized to ensure they are not limiting the reaction rate. oceanbestpractices.orgnih.gov An optimal 7-ethoxyresorufin concentration is often around 2 µM. oceanbestpractices.orgprotocols.io

Internal Standardization: To account for quenching effects from proteins and other components in the sample, the assay is often calibrated internally by adding a known amount of resorufin standard at the end of the reaction. oceanbestpractices.org

High-Throughput Screening: The adaptation of the EROD assay to microplate readers has significantly increased throughput, allowing for rapid and automated analysis of a large number of samples, which is essential for biomonitoring programs. whoi.edualr-journal.org

| Parameter | Recommended Value/Range | Source |

| Excitation Wavelength | 535 - 571 nm | oceanbestpractices.orgnih.gov |

| Emission Wavelength | 580 - 585 nm | oceanbestpractices.orgnih.gov |

| Optimal Excitation (Resorufin) | 560 nm | nih.govresearchgate.net |

| 7-Ethoxyresorufin Concentration | ~2 µM | oceanbestpractices.orgprotocols.io |

| NADPH Concentration | ~0.25 mM | oceanbestpractices.org |

| pH Optimum | 7.5 - 8.0 | nih.govprotocols.io |

| Temperature Optimum | 25°C (for Cape hake) | nih.gov |

Table 1: Optimized parameters for the fluorometric EROD assay.

As an alternative to fluorometry, a spectrophotometric method allows for the continuous monitoring of EROD activity. nih.gov This method leverages the distinct visible absorption spectra of 7-ethoxyresorufin and its product, resorufin. nih.gov The formation of resorufin can be directly measured by the increase in absorbance at its maximum wavelength (λmax) of 572 nm, where the substrate has negligible absorbance. nih.govnih.govwhoi.edu

The spectrophotometric assay offers several advantages:

High Reproducibility: Studies have shown that the spectrophotometric method can result in a lower degree of variability and higher reproducibility compared to fluorimetric analysis in some cases. nih.gov

Direct Quantification: The high extinction coefficient of resorufin (ε572 = 73 mM⁻¹ cm⁻¹) provides high sensitivity and allows for accurate, direct quantification of enzyme activity without the need for internal standards to correct for quenching. nih.gov

Simplicity: The method can be performed with a standard visible spectrophotometer, making it accessible. nih.gov A simplified "quick-test" version has even been developed for field use where advanced laboratory equipment is unavailable. whoi.edu

Both fluorometric and spectrophotometric methods have been shown to yield identical results with liver microsomes from both fish and mammalian models. nih.gov

Despite its widespread use, the EROD assay faces several challenges that can affect its reliability. However, various improvements have been developed to mitigate these issues.

Metabolic Normalization: Traditionally, EROD activity is normalized to the total protein content of the sample. This method has limitations, especially in high-throughput assays. nih.gov A refined approach involves normalizing EROD activity to the metabolic activity of the cells, often determined using an MTT (thiazolyl blue tetrazolium) assay. nih.gov This "metabolic normalization" provides a more accurate representation of specific enzyme activity and allows for the simultaneous assessment of cytotoxicity, helping to distinguish between true enzyme inhibition and cell death as a cause for reduced EROD rates. researchgate.netnih.gov

Fluorescence Quenching: The fluorescence of resorufin can be "quenched" or diminished by various components within the biological sample, such as proteins or the polycyclic aromatic hydrocarbon (PAH) inducers themselves, leading to an underestimation of enzyme activity. oceanbestpractices.orgnih.govacs.org This is often addressed by using an internal calibration with a resorufin standard for each sample. oceanbestpractices.org Additionally, careful selection of excitation wavelengths can minimize quenching effects caused by certain PAHs. nih.gov

Species and Tissue Differences: EROD activity is subject to significant variation based on factors like species, sex, age, and reproductive status. scispace.comtandfonline.com For instance, EROD activity is often suppressed in spawning female fish due to interference from estrogens. gov.scot Basal EROD activity also varies widely between species; for example, migratory insectivorous birds tend to have higher basal EROD levels than granivorous birds. plos.org Research also shows that different organs exhibit varied responses; in gilthead seabream, the liver shows the highest absolute EROD activity, but the kidney can show a substantially higher induction factor in response to certain chemicals. nih.gov To ensure reliable data, study designs must account for these variables, and results are often best expressed as relative rates of induction compared to control groups. tandfonline.com

Application of EROD Assay in Diverse Biological Systems

The versatility of the EROD assay allows its application across a wide range of biological systems, from subcellular fractions to whole-organ preparations, providing insights into xenobiotic metabolism in different contexts.

In vitro models are fundamental for mechanistic studies and high-throughput screening.

Microsomal Fractions: Liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of CYP enzymes, are the most commonly used system for EROD assays. sci-hub.senih.gov They are prepared from tissue homogenates via differential centrifugation. nih.govprotocols.io The post-mitochondrial supernatant (S9 fraction), which is less purified but easier to prepare, is also frequently used, especially in large-scale monitoring programs. oceanbestpractices.org These subcellular fractions allow for the direct study of enzyme kinetics and inhibition without the complexity of cellular uptake and transport. nih.gov

Cell Lines: Cultured cell lines, particularly from fish liver, are invaluable tools. The rainbow trout liver cell line RTL-W1 is a well-established model for in vitro EROD assays. researchgate.netnih.gov Primary hepatocytes isolated from various species, such as rats and chickens, are also used to study species-specific responses and the effects of chemical mixtures. sigmaaldrich.comnih.gov Cell-based assays provide a more integrated view, incorporating processes of chemical uptake, metabolism, and cytotoxicity. researchgate.netnih.gov

| In Vitro Model | Common Species/Type | Key Application | Source |

| Microsomes | Rat, Fish (Scup, Dab, Hake) | Enzyme kinetics, Inhibition studies | oceanbestpractices.orgnih.govnih.gov |

| S9 Fraction | Fish (Dab) | Large-scale environmental monitoring | oceanbestpractices.org |

| Cell Lines | RTL-W1 (Rainbow Trout) | High-throughput screening, Cytotoxicity assessment | researchgate.netnih.gov |

| Primary Hepatocytes | Rat, Chicken | Species-specific metabolism, Mixture toxicity | sigmaaldrich.comnih.gov |

Table 2: Common in vitro models used for the EROD assay.

Ex vivo models use tissues or organs taken directly from an organism, providing a bridge between in vitro simplicity and in vivo complexity.

Tissue Homogenates: The simplest ex vivo preparation involves homogenizing fresh or frozen tissue, typically the liver, to release the enzymes. plos.org The complete supernatant after a low-speed centrifugation can be used directly for the EROD assay. plos.org This method is rapid and requires minimal equipment, making it suitable for field studies. alr-journal.org It has been applied to a wide range of species, including various fish and birds. plos.orgresearchgate.net

Organ Preparations: More complex ex vivo systems involve using intact or sliced organ preparations. For example, assays have been developed using isolated gill filaments from fish. diva-portal.org This approach is particularly relevant for studying the metabolism of waterborne pollutants at their primary site of uptake, as some compounds may be metabolized in the gills before ever reaching the liver. diva-portal.org Live-imaging EROD assays have also been developed for use in intact zebrafish embryos, allowing for non-invasive, real-time measurement of enzyme induction in a living organism. doi.org These models help to better understand the organ-specific metabolism and effects of environmental contaminants. nih.govdiva-portal.org

Comparative Enzymatic Analysis Across Species

The enzymatic deethylation of 7-ethoxyresorufin to the fluorescent product resorufin, a reaction primarily catalyzed by Cytochrome P450 1A (CYP1A) enzymes, serves as a pivotal biomarker for assessing xenobiotic metabolism. This assay, known as the 7-ethoxyresorufin-O-deethylase (EROD) assay, reveals significant variations in enzyme activity across different species, reflecting diverse metabolic capacities and susceptibilities to environmental compounds. conicet.gov.aroceanbestpractices.org These differences are not only observed between broad taxonomic groups like mammals, birds, and fish, but also among closely related species. conicet.gov.arresearchgate.net

Interspecies Variation in Hepatic EROD Activity

Hepatic EROD activity, a measure of the liver's capacity to metabolize certain xenobiotics, shows substantial diversity across the animal kingdom. Comparative studies have highlighted these differences among various mammalian, avian, and aquatic species.

Mammalian Species: Research comparing CYP1A induction in fresh hepatocytes has demonstrated notable sensitivity differences. Human cells are reported to be approximately 10 to 1,000 times less sensitive to certain aryl hydrocarbon receptor (AhR) ligands, which induce EROD activity, compared to cells from Sprague-Dawley rats and rhesus monkeys. oup.com Furthermore, studies on testicular microsomes found measurable, albeit low, EROD activity in rats and mice, but it was not detectable in monkeys or humans, indicating significant species-specific differences in the xenobiotic-metabolizing capacity of this organ. nih.gov In a study involving bovine liver, treatment with phenobarbital (B1680315) led to a significant decrease in EROD activity, a result that contrasts with findings for other CYP1A substrates. mdpi.com Clinical investigations in humans have shown that hepatic EROD activity is significantly higher in cigarette smokers than in non-smokers. apexbt.com

Avian Species: Studies on passerine birds have linked basal hepatic EROD activity to diet and migratory status. Migratory insectivorous birds tend to exhibit the highest EROD activity. researchgate.netplos.org This suggests that their varied diet, potentially containing a wider array of natural toxins, may have driven the evolution of a more robust MFO system. plos.org In contrast, migratory granivores (seed-eaters) show much lower EROD activity. researchgate.net A positive correlation has also been observed between relative liver mass and EROD activity in these birds, suggesting that a proportionally larger liver contributes to more efficient detoxification. plos.org

Aquatic Species: Fish are extensively studied using the EROD assay as a biomarker for environmental contamination. tandfonline.comnih.gov Significant interspecies differences are well-documented. For instance, a comparison of two native Chilean freshwater fish, Percilia gillissi and Trichomycterus areolatus, revealed that EROD activity was one to two orders of magnitude higher in P. gillissi. conicet.gov.ar Similarly, a study of three flatfish species from the Baltic Sea demonstrated competitive inhibition of EROD activity by 2,4,6-trinitrotoluene (B92697) (TNT), with the highest inhibition observed in the flounder (Platichthys flesus). diva-portal.org Species considered good candidates for biomonitoring, such as the common carp (B13450389) (Cyprinus carpio), channel catfish (Ictalurus punctatus), and mummichog (Fundulus heteroclitus), are noted for having a wide range between their basal and induced EROD activity levels. nih.gov

Comparative EROD Activity in Different Tissues

While the liver is the primary site of xenobiotic metabolism, EROD activity is also detectable in other tissues, such as the gills in fish, with species-specific variations.

Gill vs. Liver EROD Activity: In fish, gills are in direct and continuous contact with the water, making them a primary site of uptake for waterborne contaminants. The EROD activity in gills can be induced by exposure to pollutants and serves as a valuable biomarker. diva-portal.org A gill filament-based EROD assay was developed and successfully applied to several fish species, including rainbow trout (Oncorhynchus mykiss), Atlantic salmon (Salmo salar), Arctic charr (Salvelinus alpinus), Atlantic cod (Gadus morhua), and saithe (Pollachius virens). diva-portal.org However, in the same study, the spotted wolffish (Anarhichas minor) did not show induced branchial EROD activity after exposure to a known inducer. diva-portal.org Generally, EROD activity levels are highest in the liver. alr-journal.org

Data Tables

Table 1: Comparative Hepatic EROD Activity in Various Species

This table summarizes findings on hepatic EROD activity from different comparative studies. Activities are presented qualitatively due to variations in experimental conditions and reporting units across studies.

| Species Group | Species | Key Findings on Hepatic EROD Activity | Citations |

| Mammals | Human (Homo sapiens) | ~10-1000x less sensitive to inducers than rat and monkey; significantly elevated in smokers. | oup.comapexbt.com |

| Sprague-Dawley Rat (Rattus norvegicus) | High sensitivity to CYP1A inducers. | oup.com | |

| Rhesus Monkey (Macaca mulatta) | High sensitivity to CYP1A inducers. | oup.com | |

| Cattle (Bos taurus) | Decreased EROD activity after phenobarbital treatment. | mdpi.com | |

| Beagle Dog (Canis lupus familiaris) | Clear correlation between EROD activity and CYP1A2 abundance. | researchgate.net | |

| Birds | Passerine Species (various) | Highest activity in migratory insectivores; lower in granivores. | researchgate.netplos.org |

| Fish | Percilia gillissi | 10-100x higher activity compared to T. areolatus. | conicet.gov.ar |

| Trichomycterus areolatus | Low hepatic EROD activity. | conicet.gov.ar | |

| Flounder (Platichthys flesus) | High inhibition of EROD by TNT compared to dab and plaice. | diva-portal.org | |

| Dab (Limanda limanda) | Lower inhibition of EROD by TNT compared to flounder. | diva-portal.org | |

| Plaice (Pleuronectes platessa) | Lower inhibition of EROD by TNT compared to flounder. | diva-portal.org |

Table 2: Comparative EROD Activity in Non-Hepatic Tissues

This table presents data on EROD activity measured in tissues other than the liver.

| Species Group | Species | Tissue | Key Findings on EROD Activity | Citations |

| Mammals | Rat (Rattus norvegicus) | Testis | Low but measurable activity. | nih.gov |

| Mouse (Mus musculus) | Testis | Low but measurable activity. | nih.gov | |

| Monkey (Macaca mulatta) | Testis | Not detectable. | nih.gov | |

| Human (Homo sapiens) | Testis | Not detectable. | nih.gov | |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | Gills | Activity induced by waterborne chemical exposure. | diva-portal.org |

| Atlantic Salmon (Salmo salar) | Gills | Activity induced by waterborne chemical exposure. | diva-portal.org | |

| Spotted Wolffish (Anarhichas minor) | Gills | No significant induction of activity observed. | diva-portal.org |

Environmental and Toxicological Research Applications of 7 Ethoxyresorufin

Biomarker of Exposure to Environmental Contaminants

The induction of CYP1A enzymes, and therefore an increase in EROD activity, is a well-established biomarker for assessing the exposure of organisms to environmental pollution. tandfonline.comcefas.co.uk This is because many persistent organic pollutants trigger a detoxification response in organisms, which involves elevating the production of CYP1A. gov.scot The EROD assay is considered a sensitive early warning indicator, as the enzymatic response can be detected soon after exposure to relevant chemical compounds. ijstr.org

A significant application of the EROD assay is in detecting exposure to chemicals that activate the aryl hydrocarbon receptor (AhR). nih.govdiva-portal.org The AhR is a protein that, when bound by certain chemicals, initiates the production of CYP1A enzymes. nih.govnih.gov Potent AhR activators include several classes of environmentally hazardous compounds:

Polycyclic Aromatic Hydrocarbons (PAHs): These are widespread pollutants originating from the incomplete combustion of organic materials, such as in industrial processes and vehicle emissions. nih.govoup.comresearchgate.net

Polychlorinated Biphenyls (PCBs): These are synthetic industrial chemicals that are persistent in the environment. cefas.co.ukdiva-portal.org

Dioxins (Polychlorinated dibenzo-p-dioxins or PCDDs) and Dibenzofurans (PCDFs): These are highly toxic compounds, often produced as unintentional byproducts of industrial activities and incineration. diva-portal.orgnih.govnih.gov

When organisms are exposed to these compounds, the AhR is activated, leading to a measurable increase in EROD activity. diva-portal.orgnih.gov This makes the EROD assay an effective tool for screening for the presence of these "dioxin-like" compounds in environmental samples. nih.govnih.gov Studies have demonstrated a clear relationship between exposure to PAHs and increased EROD activity in organisms like the European eel. nih.gov Similarly, the assay is used to determine the toxic potential of various PAH and PCB congeners. oup.comaopwiki.org

The EROD assay is extensively used for biomonitoring organic contamination in aquatic environments. ontosight.aitandfonline.comgov.scot By measuring EROD activity in the liver of fish, scientists can assess the health of an aquatic ecosystem and the extent of pollution. oceanbestpractices.orgcefas.co.uk This method is valued in field investigations of industrial effluents, contaminated sediments, and chemical spills. tandfonline.com

For instance, the assay has been successfully employed to:

Detect organic compound contamination in fish from polluted rivers. ijstr.org

Assess pollution from industrial effluent outlets by caging fish upstream and downstream of the source. nih.gov

Monitor the biological effects of historical and diffuse sources of hazardous substances in marine environments. gov.scot

The sensitivity of the EROD assay makes it a powerful tool in national and international monitoring programs, providing data on the cumulative impact of all CYP1A-inducing chemicals on fish populations. tandfonline.comcefas.co.uk

Interactive Data Table: EROD Induction by AhR Activators

Below is a summary of key findings regarding the induction of EROD activity by different classes of environmental contaminants.

| Contaminant Class | Receptor | Key Induced Enzyme | Biomarker Assay | Application | Reference(s) |

| Dioxins, PCBs, PAHs | Aryl Hydrocarbon Receptor (AhR) | Cytochrome P450 1A (CYP1A) | EROD | Assessing exposure and toxic potential | cefas.co.ukdiva-portal.orgnih.govoup.com |

| Organic Pollutants | AhR | CYP1A | EROD | Monitoring aquatic ecosystem health | tandfonline.comgov.scotijstr.org |

Ecotoxicological Assessment in Aquatic Organisms

The EROD assay is a cornerstone of ecotoxicological assessment, providing insights into the sublethal effects of pollutants on aquatic life. tandfonline.comnih.gov It is particularly valuable for studying how contaminants affect biological processes at the molecular level, which can precede more severe effects on the health of individual organisms or entire populations. tandfonline.com

The versatility of the EROD assay allows for its use in both live organisms (in vivo) and cell cultures (in vitro). nih.govdoi.org

In Vitro Studies: Fish cell lines, such as the permanent fish hepatoma cell line PLHC-1, are widely used to screen chemicals for their potential to induce CYP1A. oup.comwhoi.edu These in vitro systems are cost-effective, rapid, and reduce the need for animal testing. nih.gov They are effective for determining the relative potencies of different PAHs and for evaluating the toxicity of complex mixtures found in environmental samples like landfill leachates. oup.comnih.gov

In Vivo Studies: Zebrafish (Danio rerio) embryos are a prominent model for in vivo EROD assays. doi.orgrwth-aachen.de Their transparency allows for real-time imaging of EROD activity in specific organs, providing a highly sensitive measure of toxicity. doi.org These studies are crucial because in vitro tests can sometimes underestimate toxicity compared to whole-organism responses. doi.orgrwth-aachen.de Research using zebrafish embryos has shown time- and concentration-dependent increases in EROD activity following exposure to contaminants. doi.org

With the increasing production and use of nanomaterials, there is a growing concern about their environmental impact. nih.govnih.gov The EROD assay has been adapted to evaluate the toxicity of nanoparticles in aquatic organisms.

In a study assessing the effects of three different types of cerium oxide nanoparticles (CeO2 NPs) on zebrafish embryos, researchers found no significant mortality or developmental defects. nih.govnih.gov However, immunohistochemical analysis revealed a statistically significant increase in the expression of EROD in larvae exposed to all three types of CeO2 NPs compared to the control group. nih.govnih.gov This finding indicates a sublethal biological response to the nanoparticles, highlighting the sensitivity of the EROD biomarker in detecting potential nanotoxicity. nih.gov

Another study evaluated polymer-grafted silica (B1680970) nanoparticles as potential oil dispersants. nih.govacs.org The EROD assay was performed on fathead minnow embryos exposed to the water-accommodated fraction of crude oil with and without the nanoparticles. nih.govacs.org The results helped measure the efficacy of the nanoparticles in reducing the bioavailability and toxic effects of oil components. nih.gov

Pharmaceuticals are an emerging class of environmental contaminants that enter aquatic systems primarily through wastewater. csic.estheses.cz Even at low concentrations, these substances are designed to be biologically active and can have unintended effects on non-target organisms like fish. csic.es

The EROD assay is one of the biomarkers used to investigate the physiological effects of pharmaceuticals on fish. wisdomlib.org For example, studies have examined how common drugs like ibuprofen (B1674241) can alter EROD activity in species such as the crucian carp (B13450389) (Carassius auratus), indicating an environmental risk. wisdomlib.org Other research has explored how estrogenic compounds, both natural (like 17β-estradiol) and synthetic (like 4-tert-octylphenol), can modulate or inhibit EROD activity in rainbow trout liver cells, which can complicate the interpretation of EROD data in environments contaminated with multiple pollutants. nih.gov

Interactive Data Table: Ecotoxicological Applications of EROD Assay

This table summarizes the use of the EROD assay in various ecotoxicological contexts.

| Application Area | Organism/System | Contaminant Type | Key Finding | Reference(s) |

| In Vitro Assessment | Fish Hepatoma Cell Lines (PLHC-1) | PAHs, Landfill Leachates | Allows for rapid screening and potency ranking of chemicals. | oup.comnih.govwhoi.edu |

| In Vivo Assessment | Zebrafish Embryos | Sediment Extracts, Chlorpyrifos | Transparent embryos enable organ-specific, real-time EROD imaging. | doi.orgrwth-aachen.de |

| Nanoparticle Toxicity | Zebrafish Embryos | Cerium Oxide Nanoparticles (CeO2 NPs) | Increased EROD expression indicates a sublethal stress response. | nih.govnih.gov |

| Pharmaceutical Impact | Crucian Carp, Rainbow Trout | Ibuprofen, Estrogenic Compounds | EROD activity is altered, indicating physiological stress. | wisdomlib.orgnih.gov |

Quantitative Approaches for Environmental Monitoring

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a widely utilized biomarker for assessing the exposure of wildlife to certain environmental contaminants. nih.gov This assay measures the activity of the cytochrome P-450 1A1 (CYP1A1) enzyme, which is induced in response to substances that bind to the aryl hydrocarbon (Ah) receptor. nih.govresearchgate.net Such inducers include a range of pollutants like polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), dioxins, and furans. gov.scot The enzymatic activity of CYP1A1 results in the oxidative deethylation of 7-ethoxyresorufin (B15458) into the fluorescent product resorufin (B1680543), allowing for quantitative analysis. researchgate.netnih.gov

The EROD assay has proven to be a valuable tool in numerous field studies for monitoring the impact of industrial effluents, contaminated sediments, and chemical spills. tandfonline.combenthamopen.com Its sensitivity makes it a valuable early warning indicator of exposure to specific classes of pollutants. nih.gov

Kinetic Models for Mixture Toxicity Assessment

In real-world environmental scenarios, organisms are typically exposed to complex mixtures of chemicals rather than single compounds. auctoresonline.org Kinetic models are employed to predict the toxic effects of these mixtures and to understand the interactions between different chemicals. auctoresonline.orgmdpi.com

One application of kinetic modeling involves comparing the EROD activity induced by single compounds versus that induced by binary mixtures in primary rat hepatocytes. nih.gov Such studies have shown that the interactions within a mixture can be complex. For instance, competitive inhibition can occur where one xenobiotic competes with 7-ethoxyresorufin for the CYP1A1 enzyme, leading to a decrease in EROD activity at high concentrations of the xenobiotic. nih.govresearchgate.net Additionally, competition for a limited number of Ah receptors can cause a weak inducer to suppress the EROD activity of a strong inducer. nih.gov

Physiologically based toxicokinetic (PBTK) models are another quantitative approach used in mixture risk assessment. mdpi.com These models can incorporate the pharmacokinetic characteristics of individual chemicals to evaluate the toxic effects of mixtures more accurately by accounting for synergistic or antagonistic interactions. mdpi.com For example, a PBTK model was used to predict chemical concentrations in the blood and liver of rainbow trout (Oncorhynchus mykiss) using in vitro half-effect concentration (EC50) values as a dose parameter. mdpi.com

Table 1: Research Findings on Kinetic Models in Mixture Toxicity Assessment

| Research Focus | Key Findings | References |

|---|---|---|

| EROD Assay with Binary Mixtures | Competitive inhibition for CYP1A1 and Ah receptors was observed, leading to deviations from simple additive effects. | nih.govresearchgate.net |

| Physiologically Based Toxicokinetic (PBTK) Models | PBTK models can predict in vivo chemical concentrations from in vitro data and can account for interactions in chemical mixtures. | mdpi.com |

| In Vitro vs. In Vivo Correlation | A moderate correlation was found between embryonic in vitro and in vivo LC50 values for certain chemicals. | gu.se |

Limitations and Underestimation Issues in Environmental Sample Analysis

Despite its widespread use, the EROD assay has several limitations that can lead to an underestimation of the true toxic potential of environmental samples. nih.gov These limitations are particularly evident when analyzing complex mixtures of contaminants.

One significant issue is the competitive inhibition mentioned previously. nih.gov When an environmental sample contains a mixture of strong and weak Ah receptor agonists, or compounds that inhibit the CYP1A1 enzyme, the measured EROD activity may not accurately reflect the total toxic equivalency of the sample. nih.gov For example, a study using a kinetic model on a mixture of dibenzo-p-dioxins and polychlorinated biphenyls demonstrated that the EROD assay can significantly underestimate the actual potency of an environmental sample. nih.gov Consequently, the EROD assay is not always suitable for determining dioxin equivalent concentrations using the toxic equivalence factor (TEF) approach. nih.gov

Furthermore, the presence of phase II metabolic enzymes, such as DT-diaphorase, in partially purified CYP1A samples can interfere with the assay by further metabolizing the resorufin product, leading to an underestimation of EROD activity. nih.gov The addition of inhibitors for these enzymes, like dicumarol, can help to mitigate this issue. nih.gov

Other factors that can influence EROD activity and complicate the interpretation of results include the species, sex, age, and reproductive status of the fish being tested, as well as environmental variables like temperature. gov.scottandfonline.com For instance, in spawning females, CYP1A expression can be suppressed, which may lead to an underestimation of EROD activity. gov.scot

Broader Research Perspectives and Future Directions

Interplay Between Xenobiotic Metabolism and Immune System Regulation

The relationship between the metabolism of foreign compounds (xenobiotics) and the immune system is a critical area of toxicology and pharmacology. The enzymes responsible for metabolizing these compounds, primarily the Cytochrome P450 (CYP) superfamily, are not static; their expression and activity can be significantly modulated by the host's immune status. benthamscience.com Inflammation and infection often lead to a down-regulation of major drug-metabolizing CYP enzymes, a response mediated by cytokines released during immune activation. benthamscience.commu-varna.bgfrontiersin.org This interaction has profound implications, as a compromised ability to metabolize drugs during illness can lead to altered efficacy and increased toxicity. benthamscience.com

Probes like 7-Ethoxyresorufin (B15458) are instrumental in studying this interplay. The 7-ethoxyresorufin-O-deethylase (EROD) assay, which measures the conversion of 7-Ethoxyresorufin to the fluorescent product resorufin (B1680543), serves as a primary method for quantifying the activity of CYP1A enzymes. mdpi.com Researchers use the EROD assay to assess how immune system activation, for instance by lipopolysaccharides (LPS), impacts hepatic and extrahepatic metabolism. frontiersin.org

Furthermore, xenobiotics themselves can trigger immune responses through pathways like the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates genes involved in both xenobiotic metabolism and immune processes. nih.govfrontiersin.org The activation of AhR can influence the differentiation and function of immune cells, linking environmental exposures directly to immune homeostasis. nih.govfrontiersin.org Some xenobiotics may also affect the immune system indirectly by disrupting neuroendocrine system functions that, in turn, regulate immunocompetence. nih.gov Future research may explore how specific N-oxide metabolites could modulate these pathways, potentially acting as signaling molecules or unique antigens under particular physiological conditions, such as the reductive environment of inflamed tissues.

Comparative Xenobiotic Metabolism Across Different Species and Models

The selection of appropriate animal models is a cornerstone of preclinical drug development and toxicology. However, significant interspecies differences exist in xenobiotic metabolism, making direct extrapolation of animal data to humans challenging. tandfonline.com The metabolic profile of CYP enzymes can vary widely between species such as rats, mice, dogs, and fish. nih.govnih.gov For example, studies comparing hepatic drug metabolism have shown that the profile of CYP activities in mice often resembles that of humans more closely than rats, which can be highly divergent. tandfonline.com

7-Ethoxyresorufin has been a key tool in characterizing these differences. The EROD assay is frequently used to compare CYP1A1 and CYP1A2 activity across species. europa.eu Research has demonstrated that the rate of 7-Ethoxyresorufin O-deethylation is higher in mice than in humans, while other metabolic activities show the opposite trend. oup.com Such comparative studies are essential for validating the use of transgenic animal models in carcinogenicity testing, ensuring that the metabolic activation of xenobiotics in these models is representative of human pathways. oup.comoup.com

The table below presents findings from comparative studies on hepatic microsomal metabolism, illustrating the variability in enzyme activity across common laboratory species.

| Species | Enzyme/Activity Assay | Relative Finding | Source |

|---|---|---|---|

| Mouse | 7-Ethoxyresorufin O-deethylation (EROD) | Activity higher than in humans. | oup.com |

| Rat | Hepatic CYP Activity Profile | Displays the most divergent profile compared to humans. | tandfonline.com |

| Dog | EROD rate vs. CYP1A2 concentration | Shows a clear correlation between EROD activity and CYP1A2 abundance. | researchgate.net |

| Minipig | Tapentadol P450 Oxidation | Very high percent loss of parent drug (99.2%) by hepatic microsomes. | fda.gov |

| Human | Tapentadol P450 Oxidation | Very low percent loss of parent drug (0.6%) by hepatic microsomes. | fda.gov |

| Chicken & Quail | Pyrene Metabolism | Produce metabolites (PYDOGS, PYDOGG) not found in rats. | nih.gov |

Development of New Enzymatic Assays and Probes

The development of precise and selective tools for measuring enzyme activity is fundamental to advancing biochemical and pharmacological research. While 7-Ethoxyresorufin is a classical and widely used fluorogenic substrate, particularly for CYP1A enzymes, it is not perfectly selective and is oxidized by multiple CYP1 forms, including CYP1A1, CYP1A2, and CYP1B1. acs.org This lack of specificity has driven research toward the creation of new probes with improved isoform selectivity. worktribe.com

The resorufin scaffold is a popular starting point for designing novel fluorescent probes due to its favorable photophysical properties. researchgate.netacs.org Strategies for new probe development often involve modifying the resorufin structure to create substrates that are preferentially metabolized by a single target enzyme. acs.orgresearchgate.net This can be achieved by synthesizing derivatives that fit uniquely into the active site of one CYP isoform over others, enabling more accurate characterization of individual enzyme contributions to drug metabolism. acs.org Research has focused on developing probes for various enzymes, including monoamine oxidases and phosphatases, using a "TURN-ON" fluorescence mechanism where the probe is non-fluorescent until activated by the target enzyme. acs.orgnih.gov

Future directions include the design of activity-based probes that form a covalent bond with the active enzyme, allowing for more robust detection and quantification using proteomic methods. worktribe.comnih.gov There is also potential in developing probes activated by specific metabolic reactions beyond oxidation, such as the reduction of N-oxides. A probe like 7-Ethoxyresorufin N-Oxide could theoretically be designed as a sensor for reductive enzymes that are active in hypoxic environments, such as those found in solid tumors or inflamed tissues.

Integration of Computational and Experimental Approaches in Enzyme Research

The synergy between computational modeling and experimental validation has become a powerful paradigm in modern enzyme research. frontiersin.org Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide invaluable, atom-level insights into how substrates and inhibitors interact with enzyme active sites. nih.govfrontiersin.org These methods are frequently applied to the CYP superfamily to understand the structural basis for their substrate specificity and catalytic mechanisms. frontiersin.orgfrontiersin.org

For instance, MD simulations have been used to investigate the binding of 7-Ethoxyresorufin within the active site of CYP1A2, revealing the critical role that water molecules play in forming hydrogen bond networks that stabilize the substrate. nih.govresearchgate.net Computational docking can predict the most likely binding poses of a ligand, which helps explain why certain compounds are potent inhibitors while others are rapidly metabolized. tandfonline.com This information is crucial for the rational design of new drugs and for predicting the metabolic fate of novel chemical entities. nih.govnih.gov

The integration of these in silico approaches with in vitro enzyme kinetics allows researchers to build robust models that can predict how genetic variations (polymorphisms) in CYP enzymes might alter drug metabolism, or how a new chemical might inhibit a specific CYP isoform. nih.govjyu.fi This combined strategy accelerates the drug discovery process and enhances the ability to predict drug-drug interactions and species-specific differences in metabolism. nih.govrsc.org

The table below summarizes key findings from studies that have integrated computational and experimental methods to investigate CYP enzymes using 7-Ethoxyresorufin or related compounds.

| CYP Enzyme | Compound(s) | Computational Method | Key Finding | Source |

|---|---|---|---|---|

| CYP1A2 | 7-Ethoxyresorufin, α-naphthoflavone | Molecular Dynamics (MD) Simulation | Water molecules in the active site are required for substrate recognition and form different hydrogen bond networks for substrates versus inhibitors. | nih.govresearchgate.net |

| CYP1A1 | Naringenin, 6',7'-dihydroxybergamottin | Molecular Docking | Inhibitors may block the oxidation of 7-ethoxyresorufin by binding directly to the active site. | mdpi.com |

| CYP1A1, 1A2, 1B1 | 3-Phenylcoumarin Derivatives | Docking & MD Simulation | Explained differences in metabolic efficiency based on the stability and interactions of compounds in the active sites of different CYP1 isoforms. | jyu.fi |

| CYP2A13 | Coumarin Derivatives | Molecular Docking | Predicted active binding modes for 7-hydroxylation and explained differences in kinetic parameters (Km, Vmax). | tandfonline.com |

| CYP3A4, CYP2D6 | PCB-30 | Predictive Modeling | Successfully predicted that hydroxylated metabolites would be more estrogenic than the parent compound, which was confirmed by cell-based assays. | nih.gov |

Q & A

Q. Advanced Research Focus

- Use non-linear regression models (e.g., Hill equation) to calculate IC50 and assess cooperativity.

- Apply the Kruskal-Wallis test for non-parametric data to compare inhibition across isoforms.

- Account for batch effects (e.g., microsomal preparation variability) via mixed-effects models .

How does this compound’s inhibition of NO synthase impact cytotoxicity studies?

Q. Advanced Research Focus

- Dual inhibition effects : Pre-treat cells with NO synthase inhibitors (e.g., L-NAME) to isolate CYP-specific activity.

- Quantify NO via Griess assay alongside resorufin fluorescence to deconvolute contributions.

- Use siRNA knockdown of CYP1A1/2 to confirm specificity of observed cytotoxicity .

What validation criteria should govern cross-species extrapolation of this compound metabolism data?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products